molecular formula C10H12N2O4 B135338 2-[4-(Carboxymethylamino)anilino]acetic acid CAS No. 10097-07-1

2-[4-(Carboxymethylamino)anilino]acetic acid

Cat. No. B135338
CAS RN: 10097-07-1
M. Wt: 224.21 g/mol
InChI Key: AEMHLEHHONVKCQ-UHFFFAOYSA-N
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Description

“2-[4-(Carboxymethylamino)anilino]acetic acid” is an organic compound with the molecular formula C10H12N2O41. It is used for non-human research1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-[4-(Carboxymethylamino)anilino]acetic acid”. However, it’s worth noting that the synthesis of similar compounds often involves reactions between carboxylic acids and amines23.



Molecular Structure Analysis

The molecular structure of “2-[4-(Carboxymethylamino)anilino]acetic acid” is determined by its molecular formula, C10H12N2O41. Unfortunately, I couldn’t find a specific source detailing the molecular structure of this compound.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “2-[4-(Carboxymethylamino)anilino]acetic acid”. However, carboxylic acids typically undergo reactions such as esterification, amide formation, and decarboxylation4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(Carboxymethylamino)anilino]acetic acid” are not explicitly stated in the sources I found. However, carboxylic acids generally have high boiling points due to dimeric associations involving two hydrogen bonds5.


Safety And Hazards

I couldn’t find specific safety and hazard information for “2-[4-(Carboxymethylamino)anilino]acetic acid”. However, it’s important to handle all chemicals with appropriate safety precautions.


Future Directions

The future directions for the use and study of “2-[4-(Carboxymethylamino)anilino]acetic acid” are not clear from the available information. It’s currently used for non-human research1, which suggests that it may have potential applications in various scientific fields.


Please note that this information is based on the available sources and there may be additional information not covered in this analysis. Always consult with a qualified professional or trusted source when dealing with chemicals.


properties

IUPAC Name

2-[4-(carboxymethylamino)anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c13-9(14)5-11-7-1-2-8(4-3-7)12-6-10(15)16/h1-4,11-12H,5-6H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMHLEHHONVKCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(=O)O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00605034
Record name 2,2'-(1,4-Phenylenediazanediyl)diacetic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00605034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine, N,N'-1,4-phenylenebis-

CAS RN

10097-07-1
Record name 2,2'-(1,4-Phenylenediazanediyl)diacetic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00605034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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